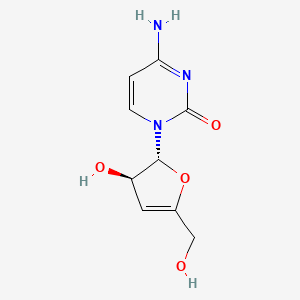
3',4'-Didehydro-3'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DdhC is a pyrimidone. It derives from a cytidine.
Scientific Research Applications
Quantum Mechanical Investigations
3',4'-Didehydro-3'-deoxycytidine and its isomers have been examined through quantum mechanical studies. These studies reveal significant effects of the C=C double bond location on molecular properties such as ionization potentials and molecular electrostatic potential. Such characteristics are important in understanding the stability and reactivity of these compounds, which is crucial in drug design and development (Wang, 2007).
Antiviral Drug Development
This compound has been explored in the context of antiviral drug development. Research indicates that modifications in its structure can lead to improved antiviral activity and reduced cytotoxicity, especially in the context of HIV and Hepatitis B Virus (HBV) treatments. For instance, studies on analogs of this compound demonstrate potent inhibitory effects against these viruses (Dutschman et al., 2004), (Matthes et al., 2007).
Synthesis and Efficiency
There have been significant advancements in the synthesis methods for this compound, aimed at improving yield and efficiency. These developments are crucial for large-scale production, which is necessary for widespread clinical use (Paramashivappa et al., 2003).
Interaction with Human Enzymes
Research has also focused on how this compound and its derivatives interact with human enzymes. These interactions are key to understanding how the compound functions in a biological system and can guide the development of more efficient and less toxic antiviral drugs (Chou et al., 2000).
Antiviral Mechanism
Studies have shown that certain derivatives of this compound, such as ddhCTP, act as potent antiviral molecules by terminating viral RNA replication. This property is particularly relevant for targeting flaviviruses and SARS-CoV-2 (Wood et al., 2021).
Cellular Pharmacology
The cellular pharmacology of this compound's derivatives has been explored to understand their activation and metabolism in human cells. This research is crucial for determining the appropriate clinical use and potential drug interactions (Matthes & Bünger, 2009).
properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.2 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-3,6,8,13-14H,4H2,(H2,10,11,15)/t6-,8-/m1/s1 |
InChI Key |
VQMYKNBUURJYAP-HTRCEHHLSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)CO)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C=C(O2)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



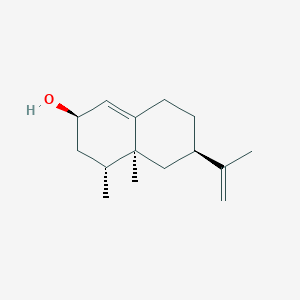
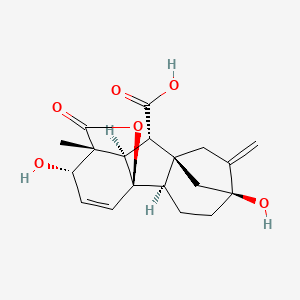
![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)
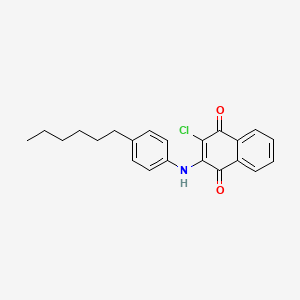

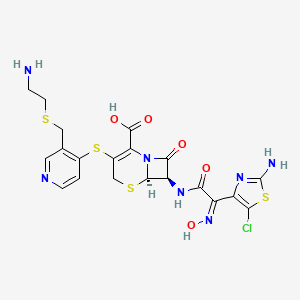
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
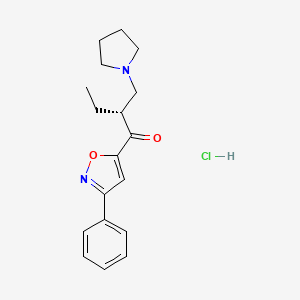
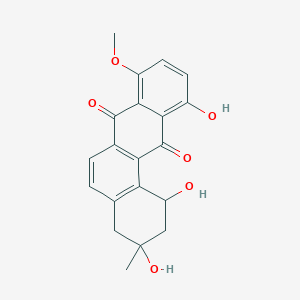
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)


![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)